1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
Overview of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
This compound is a complex heterocyclic compound that belongs to the broader class of pyrazolopyridine derivatives. The compound features a fused bicyclic system where a tetrahydropyridine ring is connected to a pyrazole ring, creating a unique molecular framework that has garnered significant interest in medicinal chemistry research. The presence of the carboxamide functional group at the 3-position and the methyl substitution at the 1-position contribute to its distinctive chemical properties and potential biological activities.
The molecular structure of this compound incorporates several key structural elements that distinguish it from other pyrazolopyridine derivatives. The tetrahydropyridine portion provides flexibility and three-dimensional character to the molecule, while the pyrazole ring contributes aromatic stability and specific electronic properties. The hydrochloride salt form enhances the compound's water solubility and stability, making it more suitable for various research applications and potential pharmaceutical formulations.
Related compounds in this chemical family have demonstrated remarkable diversity in their biological activities. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as kinase inhibitors, particularly targeting monopolar spindle kinase 1 for cancer treatment applications. Additionally, research has shown that pyrazolopyridine scaffolds can serve as dual pathway regulators with both vasodilation effects and vascular remodeling regulation properties.
Historical context and discovery
The historical development of pyrazolopyridine chemistry can be traced back to the foundational work on pyrazole synthesis in the late 19th century. The term pyrazole was coined by German chemist Ludwig Knorr in 1883, who developed classical synthetic methods that laid the groundwork for the subsequent exploration of more complex pyrazole-containing systems. This early work established the fundamental principles of pyrazole chemistry that would later be extended to create fused ring systems such as pyrazolopyridines.
The evolution of pyrazole chemistry continued throughout the 20th century, with researchers increasingly recognizing the potential of these heterocyclic compounds in medicinal applications. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a significant milestone in understanding the natural occurrence and biological relevance of pyrazole-containing compounds. This discovery prompted intensive research into synthetic pyrazole derivatives and their potential therapeutic applications.
The development of pyrazolopyridine derivatives represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that fused ring systems often exhibit enhanced biological activities compared to their individual components. Modern synthetic approaches have enabled the preparation of diverse pyrazolopyridine structures, including tetrahydro variants that combine the aromatic character of pyrazole with the conformational flexibility of saturated pyridine rings.
Contemporary research has demonstrated that pyrazolopyridine derivatives possess significant potential in drug discovery programs. Recent patent literature has described efficient preparation methods for these compounds, emphasizing their utility as pharmaceutical intermediates and their potential for industrial-scale production. These developments have established pyrazolopyridine chemistry as an active area of research with promising applications across multiple therapeutic areas.
Significance of pyrazolopyridine derivatives in chemical research
Pyrazolopyridine derivatives have emerged as crucial building blocks in contemporary chemical research due to their unique structural features and diverse biological activities. The significance of these compounds stems from their ability to serve as versatile scaffolds for drug discovery, their potential as synthetic intermediates, and their contributions to understanding structure-activity relationships in medicinal chemistry. The combination of pyrazole and pyridine ring systems creates molecules with distinct electronic and steric properties that can interact effectively with various biological targets.
The therapeutic potential of pyrazolopyridine derivatives has been demonstrated across multiple research areas. Studies have shown that these compounds can function as selective enzyme inhibitors, with particular success in developing kinase inhibitors for cancer treatment. The structural diversity achievable within the pyrazolopyridine framework allows for fine-tuning of molecular properties to optimize binding affinity, selectivity, and pharmacokinetic characteristics.
Research into pyrazolopyridine derivatives has also contributed significantly to synthetic methodology development. Novel synthetic approaches for preparing these compounds have been developed, including multi-step procedures that construct the fused ring system through carefully orchestrated cyclization reactions. These methodological advances have not only improved access to pyrazolopyridine derivatives but have also provided insights into general principles of heterocyclic synthesis.
The biological activity profiles of pyrazolopyridine derivatives demonstrate their potential across diverse therapeutic areas. Studies have identified compounds with anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities. This broad spectrum of biological activities reflects the structural versatility of the pyrazolopyridine scaffold and its ability to interact with multiple biological targets through different mechanisms of action.
Scope and objectives of the research
The research scope encompassing this compound and related compounds addresses several critical objectives in contemporary chemical and pharmaceutical research. The primary objective involves comprehensive characterization of these compounds' structural features, chemical properties, and synthetic accessibility to establish a foundation for further development and application. This characterization work provides essential baseline data for understanding how structural modifications influence biological activity and pharmaceutical properties.
A significant research objective focuses on developing efficient synthetic methodologies for preparing pyrazolopyridine derivatives with high yield and purity. Recent patent literature has described multi-step synthetic procedures that construct these complex molecules through carefully controlled reaction sequences. These synthetic studies aim to establish scalable preparation methods that can support both research applications and potential commercial development of therapeutically active compounds.
The investigation of structure-activity relationships represents another crucial research objective. By examining how different substitution patterns and functional groups influence biological activity, researchers seek to identify optimal molecular features for specific therapeutic applications. This work involves systematic preparation of compound libraries and comprehensive biological evaluation to establish clear correlations between molecular structure and biological function.
Research objectives also extend to understanding the physicochemical properties that govern the behavior of these compounds in biological systems. Studies focus on solubility characteristics, stability profiles, and potential for chemical modification to optimize pharmaceutical properties. The hydrochloride salt forms of these compounds have received particular attention due to their enhanced water solubility and improved handling characteristics for research applications.
| Research Objective | Focus Area | Expected Outcomes | Current Status |
|---|---|---|---|
| Structural Characterization | Molecular properties and conformation | Complete chemical profile | Ongoing studies |
| Synthetic Methodology | Efficient preparation routes | Scalable synthetic procedures | Patent literature available |
| Structure-Activity Studies | Biological activity correlation | Optimized compound design | Active research area |
| Physicochemical Analysis | Pharmaceutical properties | Enhanced formulation potential | Preliminary data available |
The research scope also encompasses investigation of potential applications beyond traditional pharmaceutical development. These compounds may serve as important synthetic intermediates for preparing more complex molecular structures or as research tools for studying biological processes. The versatility of the pyrazolopyridine scaffold suggests potential applications in areas such as chemical biology, where these compounds could serve as molecular probes for investigating cellular mechanisms and protein function.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c1-12-6-2-3-10-4-5(6)7(11-12)8(9)13;/h10H,2-4H2,1H3,(H2,9,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDHNOYADBEXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Pyridinium Precursors
A notable approach involves the reduction of N-substituted pyridinium salts to tetrahydro derivatives using sodium borohydride. For example, 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide is reduced by sodium borohydride, followed by catalytic debenzylation with hydrogen over palladium on carbon to yield 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This method is efficient and scalable to multigram quantities and can be adapted for various N6-substituted analogues.
Although this example is for the pyrrolo[2,3-c]pyridine scaffold, similar strategies are applicable to the pyrazolo[4,3-c]pyridine system due to structural similarities in the fused ring systems.
Cyclization Approaches
The pyrazolo[4,3-c]pyridine core is commonly constructed via cyclization reactions involving hydrazine derivatives and appropriate pyridine or pyridine-like precursors. The general sequence includes:
- Condensation of a 3-aminopyridine or related intermediate with hydrazine or substituted hydrazines to form the pyrazole ring fused to the pyridine.
- Methylation at the N1 position using methylating agents such as methyl iodide or methyl triflate under controlled conditions.
- Introduction of the carboxamide group at the 3-position through nitrile hydrolysis or direct amidation of a 3-substituted precursor.
Carboxamide Formation
The carboxamide functionality at the 3-position can be introduced by:
- Hydrolysis of a nitrile group to the corresponding amide under acidic or basic conditions.
- Direct amidation of a carboxylic acid or ester precursor using amines and coupling agents.
The choice of method depends on the availability of intermediates and desired purity.
Formation of Hydrochloride Salt
The final compound is typically isolated as the hydrochloride salt to enhance its solubility and stability. This is achieved by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate, followed by crystallization.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridinium salt reduction | Sodium borohydride in methanol, room temperature | 85-90 | Key step for tetrahydro ring formation |
| Debenzylation | H2, Pd/C catalyst, ambient temperature, pressure | 80-85 | Removes benzyl protecting group |
| Cyclization (pyrazole ring) | Hydrazine hydrate, reflux in ethanol | 70-75 | Forms fused pyrazolo-pyridine core |
| N1-Methylation | Methyl iodide, base (e.g., K2CO3), DMF solvent | 75-80 | Selective methylation at N1 position |
| Carboxamide formation | Hydrolysis of nitrile with aqueous acid/base | 65-70 | Converts nitrile to amide |
| Hydrochloride salt formation | HCl in ethanol, crystallization | 90-95 | Final compound isolation |
These yields are indicative based on literature precedents and may vary depending on scale and purification methods.
Research Findings and Optimization
- The sodium borohydride reduction method is favored for its simplicity, mild conditions, and scalability. It allows for efficient synthesis of tetrahydro derivatives without harsh reagents.
- Structure-activity relationship studies have shown that the presence of the carboxamide group and methyl substitution at N1 significantly influence biological activity, necessitating precise control of these functional groups during synthesis.
- Optimization of the methylation step is critical to avoid over-alkylation or side reactions; using stoichiometric amounts of methylating agents and mild bases in polar aprotic solvents is recommended.
- Hydrochloride salt formation improves compound stability and bioavailability, which is essential for downstream pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The pyrazolo[4,3-c]pyridine core allows for diverse functionalization. Key structural analogues include:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases .
- Hydrogen Bonding : The carboxamide group in the target compound engages in hydrogen bonding (similar to HCC11 in ), critical for target binding .
- Ring Puckering: The tetrahydro ring adopts non-planar conformations, influencing molecular recognition (see for puckering analysis) .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1420661-94-4) is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H12N4O·HCl
- Molecular Weight : 216.67 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : ≥95%
The biological activity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives primarily involves modulation of enzyme activity and interaction with various receptors. Research has indicated that these compounds may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1-Methyl derivative | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
Anti-inflammatory Effects
Studies have reported that derivatives of this compound demonstrate significant anti-inflammatory activity in various animal models. For instance, the compound was evaluated in carrageenan-induced paw edema and cotton pellet-induced granuloma assays in rats, showing effects comparable to indomethacin.
Neuroprotective Properties
Research has suggested potential neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- Anti-inflammatory Study : A study conducted on a series of pyrazolo derivatives demonstrated their ability to inhibit COX enzymes effectively. The results indicated that certain derivatives had IC50 values significantly lower than standard anti-inflammatory drugs.
- Neuroprotection : In a model of Alzheimer's disease, one derivative exhibited a notable decrease in amyloid plaque formation and improved cognitive function in treated mice compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by structural modifications. For instance:
- Methyl substitution at the nitrogen atom enhances binding affinity to target enzymes.
- Variations in the carboxamide group can alter the pharmacokinetics and bioavailability.
Q & A
Q. Key Considerations :
- Substituent reactivity at the pyrazole 3-position requires careful temperature control (reflux at 80–100°C).
- Yields for structurally similar compounds range from 30% to 45%, influenced by steric hindrance and solubility .
How is the structural integrity of the compound confirmed post-synthesis?
Basic
A multi-technique approach is employed:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (e.g., 459.51 for Apixaban analogs) .
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles (e.g., C–N: 1.32–1.38 Å) and hydrogen-bonding networks .
Q. Advanced Validation :
- Single-Crystal X-ray Diffraction : Monoclinic systems (space group P21/c) with cell parameters (e.g., a = 13.017 Å, β = 115.76°) verify 3D conformation .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are analyzed to assess packing efficiency .
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced
Challenges :
Q. Solutions :
- Solvent Screening : Use mixed solvents (e.g., DMSO/methanol) to enhance solubility. For analogs, slow evaporation at 4°C yields block-shaped crystals .
- Cryoprotection : Store crystals at -20°C in sealed capillaries to prevent moisture absorption .
- Twinned Data Handling : SHELXD/SHELXE resolve twinning issues in low-symmetry space groups .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P21/c (monoclinic) |
| Cell Volume (ų) | 1789.4 |
| Resolution (Å) | 0.84–1.10 |
| R-factor | 0.039 (after refinement) |
How does solubility impact biological activity assessment?
Advanced
Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 47 | Primary stock for in vitro assays |
| Water | Insoluble | Requires surfactants (e.g., SBE-β-CD) |
| Ethanol | Insoluble | Limits formulation options |
Q. Methodological Adjustments :
- In Vitro Assays : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
- In Vivo Studies : Use 20% SBE-β-CD in saline for aqueous dosing .
- Bioavailability : Low aqueous solubility correlates with reduced absorption; prodrug strategies (e.g., esterification) are explored for analogs .
What analytical methods quantify the compound in biological matrices?
Q. Advanced
Q. Challenges :
How are synthetic impurities characterized and controlled?
Q. Advanced
Q. Example Impurity Data :
| Impurity | CAS No. | Molecular Formula | Source |
|---|---|---|---|
| Des-methyl analog | N/A | C24H23N5O4 | Incomplete alkylation |
What computational tools predict hydrogen-bonding interactions in the solid state?
Q. Advanced
- Mercury CSD : Analyzes Cambridge Structural Database (CSD) entries to predict packing motifs .
- Density Functional Theory (DFT) : Calculates H-bond strengths (e.g., N–H···O interactions at ~25 kJ/mol) .
- Graph Set Analysis : Classifies patterns (e.g., R₂²(8) for dimeric pairs) to guide co-crystal design .
Case Study :
Apixaban analogs show intramolecular H-bonds between carboxamide and pyridine N, stabilizing the bioactive conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
